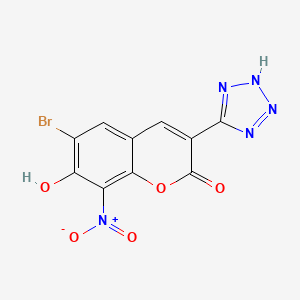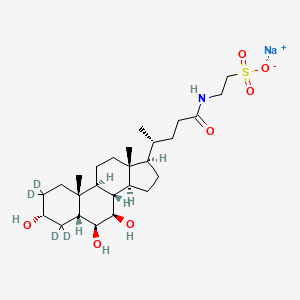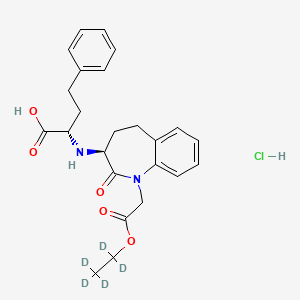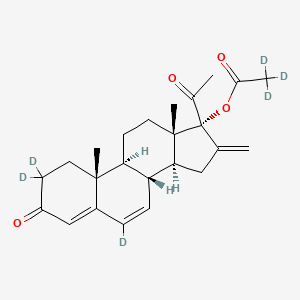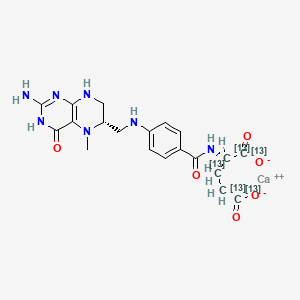
Levomefolate-13C5 (calcium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levomefolate-13C5 (calcium) is a stable isotope-labeled form of levomefolate calcium, which is the calcium salt of levomefolic acid. Levomefolic acid is the biologically active form of folic acid (Vitamin B9) and plays a crucial role in various metabolic processes, including DNA synthesis, amino acid metabolism, and the regulation of homocysteine levels . Levomefolate-13C5 (calcium) is used in scientific research to trace and study metabolic pathways and biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of levomefolate-13C5 (calcium) involves the incorporation of carbon-13 isotopes into the molecular structure of levomefolate calcium. This is typically achieved through synthetic organic chemistry techniques. One common method involves the use of labeled precursors in the synthesis of the folate molecule, followed by the formation of the calcium salt .
Industrial Production Methods
Industrial production of levomefolate-13C5 (calcium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the incorporation of the carbon-13 isotopes and the formation of the crystalline calcium salt. The final product is purified and characterized to ensure its isotopic purity and chemical integrity .
Análisis De Reacciones Químicas
Types of Reactions
Levomefolate-13C5 (calcium) undergoes various chemical reactions, including:
Oxidation: Conversion of the tetrahydrofolate form to dihydrofolate.
Reduction: Reduction of dihydrofolate back to tetrahydrofolate.
Substitution: Substitution reactions involving the amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various folate derivatives, such as dihydrofolate, tetrahydrofolate, and other substituted folate compounds. These products are important intermediates in metabolic pathways and are used in further biochemical studies .
Aplicaciones Científicas De Investigación
Levomefolate-13C5 (calcium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of folate metabolism.
Biology: Studied for its role in cellular processes, including DNA synthesis and repair, and amino acid metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases, neural tube defects, and as an adjunct in cancer therapy.
Industry: Used in the development of fortified foods and supplements to ensure adequate folate intake .
Mecanismo De Acción
Levomefolate-13C5 (calcium) exerts its effects by participating in one-carbon metabolism, a crucial biochemical pathway. It acts as a methyl group donor in the synthesis of methionine from homocysteine, which is essential for DNA methylation and gene expression regulation. The compound is transported across cell membranes, including the blood-brain barrier, and is involved in the synthesis of nucleotides and amino acids .
Comparación Con Compuestos Similares
Similar Compounds
Levomefolate calcium: The non-labeled form of the compound, used in similar applications but without the isotopic labeling.
Folic acid: The synthetic form of Vitamin B9, which is converted to levomefolate in the body.
Methyltetrahydrofolate: Another active form of folate involved in similar metabolic processes
Uniqueness
Levomefolate-13C5 (calcium) is unique due to its isotopic labeling, which allows for precise tracing and study of metabolic pathways. This makes it a valuable tool in research settings where understanding the detailed mechanisms of folate metabolism is crucial .
Propiedades
Fórmula molecular |
C20H23CaN7O6 |
|---|---|
Peso molecular |
502.48 g/mol |
Nombre IUPAC |
calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioate |
InChI |
InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12-,13-;/m0./s1/i6+1,7+1,13+1,14+1,19+1; |
Clave InChI |
VWBBRFHSPXRJQD-QDRATEGMSA-L |
SMILES isomérico |
CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)[O-])[13C](=O)[O-].[Ca+2] |
SMILES canónico |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


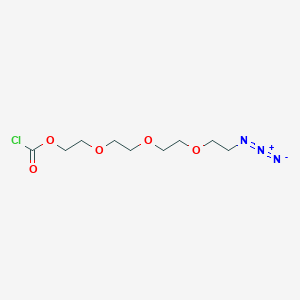
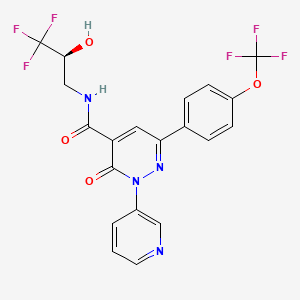
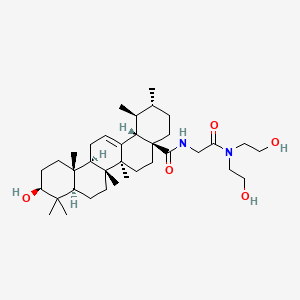

![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)

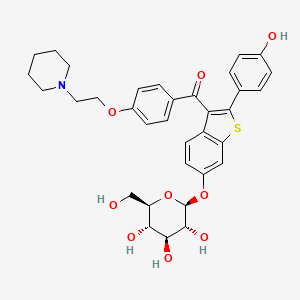
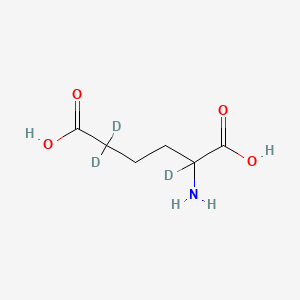
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
